BenchChemオンラインストアへようこそ!

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected

Medicinal Chemistry Drug Discovery Physicochemical Properties

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected (CAS 2306264-26-4; IUPAC: tert-butyl 2,2-dioxo-3-oxa-2λ⁶-thia-1-azaspiro[4.4]nonane-1-carboxylate) is a spirocyclic sulfamidate (cyclic sulfamidate) building block featuring a [4.4]spiro junction that fuses a 1,2,3-oxathiazolidine-2,2-dioxide ring with a cyclopentane ring. The compound carries a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom, enabling controlled deprotection under mild acidic conditions for downstream functionalization.

Molecular Formula C11H19NO5S
Molecular Weight 277.34
CAS No. 2306264-26-4
Cat. No. B2755336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected
CAS2306264-26-4
Molecular FormulaC11H19NO5S
Molecular Weight277.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2(CCCC2)COS1(=O)=O
InChIInChI=1S/C11H19NO5S/c1-10(2,3)17-9(13)12-11(6-4-5-7-11)8-16-18(12,14)15/h4-8H2,1-3H3
InChIKeyCFRQOGVGOBYOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected (CAS 2306264-26-4): A Spirocyclic Sulfamidate Building Block for Drug Discovery


3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected (CAS 2306264-26-4; IUPAC: tert-butyl 2,2-dioxo-3-oxa-2λ⁶-thia-1-azaspiro[4.4]nonane-1-carboxylate) is a spirocyclic sulfamidate (cyclic sulfamidate) building block featuring a [4.4]spiro junction that fuses a 1,2,3-oxathiazolidine-2,2-dioxide ring with a cyclopentane ring . The compound carries a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom, enabling controlled deprotection under mild acidic conditions for downstream functionalization [1]. It belongs to the broader class of 1,2,3-oxathiazolidine-2,2-dioxides, which have been recognized as valuable intermediates for introducing aminoalkyl chains onto aromatic scaffolds and have been employed in medicinal chemistry programs targeting PAR-1 receptor antagonists and glycogen synthase activators .

Why 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected Cannot Be Replaced by Simpler Sulfamidates


Generic substitution of this compound with non-spirocyclic or monocyclic N-BOC sulfamidates (e.g., 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide, CAS 459817-82-4) fails because the spiro[4.4] architecture introduces a quaternary carbon center at the ring junction that fundamentally alters both the conformational landscape and the steric environment around the reactive sulfamidate moiety. The spiro junction pre-organizes the exit vectors of the two fused rings into a defined three-dimensional orientation, which directly impacts molecular recognition at biological targets [1]. Experimental evidence from the broader cyclic sulfamidate literature demonstrates that steric hindrance adjacent to the reactive center—precisely the structural feature introduced by the spiro-fused cyclopentane ring in this compound—profoundly modulates nucleophilic substitution reactivity profiles compared to less hindered analogs . Furthermore, the spiro[4.4]nonane scaffold has been independently recognized as a privileged framework in drug discovery due to its inherent conformational rigidity and high fraction of sp³-hybridized carbons (Fsp³), properties that enhance solubility and reduce off-target binding relative to flat aromatic systems [2].

Quantitative Evidence Guide: 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected Differentiation Data


Spirocyclic Core Imparts Higher Fsp³ (0.73) Versus Non-Spiro Sulfamidates (0.57), Correlating with Improved Drug-Like Properties

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.73 (8 sp³ carbons out of 11 total carbons excluding the BOC carbonyl), calculated from its molecular formula C₁₁H₁₉NO₅S . This is substantially higher than the Fsp³ of 0.57 for the non-spiro comparator 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide (CAS 459817-82-4; C₇H₁₃NO₅S, 4 sp³ carbons out of 7 total) . The medicinal chemistry literature has established that increasing Fsp³ above 0.45 is associated with improved aqueous solubility, reduced promiscuous binding, lower hERG inhibition, and enhanced clinical developability profiles [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Steric Hindrance at Spiro Junction Modulates Nucleophilic Substitution Selectivity Relative to Unhindered 5-Membered Sulfamidates

Posakony and Tewson (2002) demonstrated that steric hindrance adjacent to the reactive sulfamidate oxygen in 5-membered cyclic sulfamidates dramatically alters nucleophilic substitution scope. The 4,4-dimethyl substituted 5-membered sulfamidate 1 reacted with the full panel of seven nucleophiles (azide, cyanide, fluoride, butylamine, sec-butylamine, tert-amylamine, imidazole), whereas the more hindered 5-membered sulfamidate 7 reacted only with a subset of nucleophiles . The target compound's spiro-fused cyclopentane ring creates a quaternary carbon center directly adjacent to the sulfamidate ring oxygen, analogous to the hindered sulfamidate 7, predicting a similarly restricted but more chemoselective reactivity profile compared to the unhindered 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide .

Synthetic Chemistry Nucleophilic Substitution Steric Effects

Conformational Restriction from Spiro[4.4] Architecture Provides Defined Exit Vector Geometry Absent in Flexible-Chain Aminoalkylation Reagents

The spiro[4.4]nonane scaffold inherent to this compound constrains the relative orientation of the two five-membered rings into a fixed geometry with a defined dihedral angle, unlike acyclic or monocyclic aminoalkylation reagents that sample multiple low-energy conformations. The review by Li, Rogers-Evans, and Carreira (2013) established that thia/oxa-azaspirocycles function as 'multifunctional and structurally diverse modules for drug discovery,' explicitly noting that the spirocyclic architecture provides distinct three-dimensional exit vectors for substituent attachment [1]. The biological relevance of this scaffold class is corroborated by the spiro[4.4]nonane framework's recognition as a core structure in both natural products with significant biological activities and synthetic drug candidates [2]. For drug discovery programs employing structure-based design, this defined geometry reduces the entropic penalty upon target binding relative to flexible reagents [3].

Molecular Recognition Structure-Based Drug Design Conformational Analysis

Validated Utility in Aminoalkylation: Class-Level Application in PAR-1 Antagonists and Glycogen Synthase Activators

BOC-protected 2,2-dioxido-1,2,3-oxathiazolidines—the compound class to which the target belongs—have demonstrated documented utility in medicinal chemistry campaigns. Specifically, this building block class has been employed to introduce aminoalkyl chains onto aromatic compounds in the development of PAR-1 receptor antagonists (patent WO2011067266 A1) and glycogen synthase activators (patent WO2016060940 A1) . These applications demonstrate that the oxathiazolidine-2,2-dioxide ring-opening/aminoalkylation methodology is validated in programs that have progressed to the patent stage, indicating sufficient robustness and reproducibility for industrial medicinal chemistry workflows. Non-spirocyclic, monocyclic N-BOC sulfamidates such as 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide (CAS 459817-82-4) are also used for aminoalkylation but lack the three-dimensional conformational constraint that the spiro-fused cyclopentane ring provides .

Aminoalkylation PAR-1 Antagonist Glycogen Synthase Medicinal Chemistry

BOC Protection Enables Orthogonal Deprotection Strategy Compatible with Acid-Labile Functional Groups

The N-BOC protecting group on this compound enables selective deprotection under mild acidic conditions (typically trifluoroacetic acid in dichloromethane), liberating the free amine for subsequent functionalization. This orthogonal deprotection strategy has been demonstrated in the cyclic sulfamidate literature, where BOC-protected chiral and hindered cyclic sulfamidates were deprotected using trifluoroacetic acid while preserving the cyclic sulfate/sulfamidate ring integrity [1]. The target compound's supplier-reported storage condition of -20°C and purity specification of 95-98% (as reported by Leyan and Apollo Scientific) indicate a stable, well-characterized reagent suitable for reproducible synthetic workflows . In contrast, certain N-BOC spirocyclic scaffolds (e.g., spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]) have been reported to be unstable upon deprotection, highlighting that not all N-BOC spirocycles share this stability profile [2].

Protecting Group Chemistry Orthogonal Deprotection Solid-Phase Synthesis

Optimal Application Scenarios for 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected in Research and Industry


Fragment-Based Drug Discovery (FBDD) Requiring sp³-Enriched, Three-Dimensional Building Blocks

In FBDD campaigns targeting protein-protein interactions or CNS targets where three-dimensionality and conformational constraint are critical for target engagement, this compound serves as an ideal aminoalkylation fragment. Its Fsp³ of 0.73 exceeds the >0.45 threshold associated with improved solubility and reduced promiscuous binding [1], while the spiro[4.4]nonane core provides a rigid scaffold with defined exit vectors for fragment growing or linking strategies [2]. Procurement of this specific building block is justified when the screening cascade demands fragments with both demonstrated synthetic tractability (ring-opening aminoalkylation chemistry) and superior physicochemical profiles.

Lead Optimization Programs Targeting PAR-1 or Glycogen Synthase with Aminoalkyl Substituents

The compound class has been validated in patent literature for PAR-1 receptor antagonist and glycogen synthase activator programs . For lead optimization efforts in these target classes—or in related GPCR or metabolic enzyme programs—this spirocyclic variant offers the advantage of introducing conformational constraint into the aminoalkyl linker region. The spiro junction may provide improved subtype selectivity or metabolic stability compared to flexible aminoalkyl chains, consistent with the general medicinal chemistry principle that conformational restriction can enhance both potency and selectivity [2].

Multi-Step Synthesis Requiring Orthogonal N-BOC Protection and Stable Sulfamidate Handling

For synthetic routes requiring late-stage amine installation onto elaborated aromatic scaffolds, this building block offers the practical advantages of BOC protection orthogonality (deprotection under mild TFA conditions) combined with sulfamidate ring stability during storage and handling. Supplier specifications confirm adequate purity (95-98%) and defined storage conditions (-20°C) , and the literature precedent for BOC deprotection without sulfamidate ring decomposition [3] supports its use in sequences where protecting group integrity is paramount. This scenario applies particularly to medicinal chemistry teams synthesizing focused libraries for SAR exploration.

Exploration of Chemical Space in sp³-Rich Library Synthesis for Phenotypic Screening

Phenotypic screening libraries enriched in sp³ character have been shown to access broader biological target space than flat, aromatic compound collections [2]. This spirocyclic N-BOC sulfamidate can serve as a key diversification point for generating spirocyclic amine-containing screening compounds through ring-opening with diverse nucleophiles. The restricted but controllable reactivity conferred by the sterically hindered spiro junction (analogous to the behavior of hindered sulfamidates 7 and 6 in Posakony and Tewson's study ) can be exploited to achieve chemoselective transformations in library format, reducing the need for extensive chromatographic purification.

Quote Request

Request a Quote for 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.